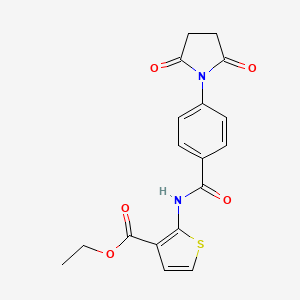

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate

Description

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an ethyl ester group at position 3 and a benzamido moiety at position 2. The benzamido group is further modified with a 2,5-dioxopyrrolidin-1-yl substituent at the para position of the benzene ring.

Properties

IUPAC Name |

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-2-25-18(24)13-9-10-26-17(13)19-16(23)11-3-5-12(6-4-11)20-14(21)7-8-15(20)22/h3-6,9-10H,2,7-8H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHSDUJYUUYYFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate typically involves multiple stepsThe final step involves the incorporation of the pyrrolidin-1-yl moiety, often through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the pyrrolidin-1-yl moiety can be reduced to alcohols.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and carboxylic acids, depending on the specific reaction conditions .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate is primarily investigated for its pharmacological properties. Its structural characteristics provide a versatile scaffold for drug development.

Drug Design

- Pharmacophore Development : The compound acts as a potential pharmacophore due to its ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to the inhibition of specific biological pathways, making it a candidate for drug design against diseases such as cancer and metabolic disorders .

- High-Throughput Screening : Research has shown that derivatives of thiophene compounds can effectively inhibit mitotic kinesins like HSET (KIFC1), which are crucial in cancer cell proliferation. Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate has been explored in high-throughput screening assays to identify its efficacy against these targets .

Biological Studies

The compound is used in various biological studies aimed at understanding its interactions with macromolecules.

Interaction with Proteins and Nucleic Acids

- Binding Affinity : Studies indicate that the thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The benzamido group may form hydrogen bonds with amino acid residues in proteins, influencing protein function .

- Cellular Studies : Research involving centrosome-amplified human cancer cells has demonstrated that compounds similar to ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate can induce multipolar spindle formation, leading to aberrant cell division and apoptosis in cancer cells .

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in various industrial sectors.

Synthesis of Fine Chemicals

The unique structure of ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate allows for diverse chemical modifications. This versatility makes it valuable in the synthesis of fine chemicals and agrochemicals .

Case Study 1: Inhibition of HSET

A study focused on the inhibition of HSET demonstrated that modifications to the ethyl ester group significantly affected the potency of related compounds. Removing or altering specific functional groups led to substantial reductions in inhibitory activity, highlighting the importance of structural integrity for biological efficacy .

Case Study 2: Hypolipidemic Activity

Another relevant study evaluated derivatives of thiophene compounds for their hypolipidemic effects in animal models. The results indicated that certain structural modifications could enhance lipid-lowering activities, suggesting potential therapeutic roles in managing hyperlipidemia .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with derivatives reported in the provided evidence, particularly those containing benzamido-ester linkages and heterocyclic systems. Below is a detailed comparison based on synthesis, physicochemical properties, and functional group effects.

Physicochemical Properties

- Melting Points: Compounds in with aliphatic chains (e.g., 12: 128.6–132.5°C; 13: 141.8–143.1°C) exhibit lower melting points compared to cyclic analogs like 15 (233.1–234.3°C).

- Yield: Yields for ’s analogs range from 35% (12) to 55% (17).

Functional Group Impact

- Electron-Withdrawing Effects :

- Bioactivity Potential: The dioxopyrrolidin moiety is structurally analogous to succinimide, a known pharmacophore in kinase inhibitors.

Biological Activity

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific sources.

Chemical Structure and Synthesis

The compound features a thiophene core substituted with an ethyl ester and a benzamido group linked to a pyrrolidinyl moiety. The synthesis typically involves multiple steps:

- Formation of the Thiophene Ring : This can be achieved through methods such as the Hantzsch thiazole synthesis.

- Amide Coupling : The benzamido group is introduced via an amide coupling reaction using 4-aminobenzoic acid and 2,5-dioxopyrrolidin-1-yl chloride.

- Esterification : The final step involves esterification of the carboxylic acid group with ethanol, often catalyzed by sulfuric acid.

Anticancer Activity

Research indicates that compounds similar to Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate exhibit significant anticancer properties. For instance, related thiazole derivatives have been shown to inhibit mitotic kinesins like HSET (KIFC1), which are essential for cancer cell survival by clustering centrosomes . In vitro studies demonstrated micromolar inhibition of HSET, leading to multipolar spindle formation in cancer cells, which ultimately induces cell death .

Enzyme Inhibition

The compound may act as a biochemical probe or inhibitor by interacting with specific enzymes or receptors. The mechanism involves binding to active sites, potentially altering enzyme activity and affecting various biological pathways. For example, structural modifications in similar compounds have been linked to enhanced binding affinity for target proteins involved in cancer progression.

Case Studies and Research Findings

A study focusing on the structure-activity relationship (SAR) of thiophene derivatives highlighted that modifications in the thiophene ring significantly impact biological activity. Compounds with dual thiophene moieties exhibited enhanced antibacterial effects against multidrug-resistant strains .

In another investigation, the binding interactions of similar compounds with PD-L1 were assessed, revealing their potential as immune checkpoint inhibitors—an area of growing interest in cancer therapy .

Summary Table of Biological Activities

Q & A

Synthesis and Optimization

Basic Q1: What are the common synthetic routes for preparing ethyl 2-aminothiophene-3-carboxylate derivatives, and how are they adapted for introducing the 2,5-dioxopyrrolidin-1-ylbenzamido substituent? Methodological Answer: The Gewald reaction is a foundational method for synthesizing 2-aminothiophene-3-carboxylates, involving a three-component condensation of ketones, cyanoacetates, and sulfur . To introduce the 2,5-dioxopyrrolidin-1-ylbenzamido group, acylation of the 2-amino intermediate with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride is typically employed. Reaction conditions (e.g., DCM as solvent, triethylamine as base) and stoichiometric ratios (1:1.2 amine:acylating agent) are critical for minimizing side products .

Advanced Q1: How can researchers optimize reaction yields when synthesizing sterically hindered derivatives of this compound, such as those with bulky substituents on the thiophene ring? Methodological Answer: Steric hindrance can reduce acylation efficiency. Strategies include:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility.

- Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Temperature Control: Gradual warming (0°C to RT) prevents exothermic side reactions.

- Purification: Recrystallization with ethanol or methanol improves purity, as demonstrated in analogous syntheses with yields up to 94% .

Structural Characterization

Basic Q2: What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:

- IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, N-H stretch at ~3300 cm⁻¹ for amides) .

- 1H/13C NMR: Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, ethyl ester quartet at δ 4.2–4.4 ppm) and confirms regiochemistry .

- Mass Spectrometry: Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Q2: How can researchers resolve ambiguities in NMR spectra caused by rotational isomerism in the amide bond? Methodological Answer: Rotational isomers (e.g., E/Z configurations) may split signals. Techniques include:

- Variable-Temperature NMR: Heating the sample collapses split peaks by accelerating interconversion.

- 2D NMR (COSY, NOESY): Correlates coupling patterns and spatial proximity to distinguish substituent orientations .

- Density Functional Theory (DFT): Computational modeling predicts dominant conformers and chemical shifts .

Biological Activity Evaluation

Basic Q3: What preliminary assays are recommended for screening the biological activity of this compound? Methodological Answer:

- Antioxidant Assays: DPPH radical scavenging or FRAP assays assess redox activity .

- Anti-inflammatory Screening: COX-2 inhibition assays or TNF-α suppression in RAW 264.7 macrophages .

- Cytotoxicity Testing: MTT assay on human cell lines (e.g., HeLa) to establish IC₅₀ values .

Advanced Q3: How can researchers design mechanistic studies to confirm the role of the 2,5-dioxopyrrolidin-1-yl group in target binding? Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs lacking the dioxopyrrolidinyl group and compare activity .

- Molecular Docking: Use software (e.g., AutoDock) to model interactions with proteins like NF-κB or MAP kinases .

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity and thermodynamics .

Safety and Handling

Basic Q4: What safety precautions are critical when handling this compound? Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation: Use fume hoods to mitigate inhalation risks (H335) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Q4: How should researchers mitigate risks associated with the compound’s reactive dioxopyrrolidinyl group? Methodological Answer:

- Moisture Control: Store under inert gas (N₂/Ar) to prevent hydrolysis of the succinimide-like ring.

- Reaction Quenching: Use aqueous NaHCO₃ to neutralize acidic byproducts during synthesis .

Data Interpretation and Contradictions

Basic Q5: How can researchers address discrepancies in reported synthetic yields for similar thiophene derivatives? Methodological Answer:

- Replication: Standardize reaction parameters (solvent purity, reagent grades) as in .

- Analytical Validation: Use HPLC to quantify purity and identify unreacted starting materials .

Advanced Q5: What strategies resolve conflicting spectral data for thiophene-based compounds? Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula accuracy (e.g., exact mass ± 5 ppm) .

- X-ray Crystallography: Provides definitive structural confirmation, as demonstrated for ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives .

Advanced Functionalization

Advanced Q6: What methodologies enable site-selective functionalization of the thiophene ring for derivatization? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.